1-3-formylphenoxy-N,N-dimethylmethanethioamide

Regioisomer differentiation Structure elucidation Computational chemistry

1-(3-Formylphenoxy)-N,N-dimethylmethanethioamide (CAS 153561-34-3), systematically named O-(3-formylphenyl) N,N-dimethylcarbamothioate, is a meta-substituted O-aryl dimethylthiocarbamate with the molecular formula C₁₀H₁₁NO₂S and a molecular weight of 209.27 g/mol. It is commercially supplied as a versatile small-molecule scaffold at a minimum purity of 95% and finds primary utility as a synthetic intermediate, drug impurity reference standard, and research reagent.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 153561-34-3
Cat. No. B3379232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-3-formylphenoxy-N,N-dimethylmethanethioamide
CAS153561-34-3
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCN(C)C(=S)OC1=CC=CC(=C1)C=O
InChIInChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-5-3-4-8(6-9)7-12/h3-7H,1-2H3
InChIKeyMUYCLUPTJQTZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Formylphenoxy)-N,N-dimethylmethanethioamide (CAS 153561-34-3): Scientific Procurement and Baseline Characterization


1-(3-Formylphenoxy)-N,N-dimethylmethanethioamide (CAS 153561-34-3), systematically named O-(3-formylphenyl) N,N-dimethylcarbamothioate, is a meta-substituted O-aryl dimethylthiocarbamate with the molecular formula C₁₀H₁₁NO₂S and a molecular weight of 209.27 g/mol . It is commercially supplied as a versatile small-molecule scaffold at a minimum purity of 95% and finds primary utility as a synthetic intermediate, drug impurity reference standard, and research reagent [1]. The compound's defining structural features—a meta-formyl substituent on the phenyl ring coupled to a dimethylthiocarbamoyloxy group—distinguish it from its ortho- and para-substituted regioisomers, imparting distinct reactivity and physicochemical properties relevant to synthetic planning and analytical method development.

Scaffold Utility
Versatile intermediate and impurity reference standard
Regioisomer Identity
Meta-formyl substitution ensures distinct reactivity profile
Procurement Grade
Standard-grade purity sufficient for synthesis and profiling

Why Regioisomeric or Thioamide Analogs Cannot Substitute for 1-(3-Formylphenoxy)-N,N-dimethylmethanethioamide (CAS 153561-34-3)


The O-aryl dimethylthiocarbamate scaffold is defined by two critical structural variables: the position of the formyl substituent on the aromatic ring (ortho, meta, or para) and the nature of the heteroatom linkage (O-aryl vs. S-aryl). These seemingly minor structural differences profoundly alter the compound's electronic environment, reactivity profile, and metabolic stability . The meta-substituted isomer (CAS 153561-34-3) exhibits a distinct resonance and inductive electronic character compared to its ortho (CAS 153511-18-3) and para (CAS 84265-06-5) counterparts, which directly influences reaction kinetics in subsequent synthetic transformations such as Schiff-base formation or Newman-Kwart rearrangement . Furthermore, the O-aryl linkage (present in the target compound) versus the S-aryl linkage (as in 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide) determines the compound's thermal rearrangement behavior and hydrolytic stability. Generic substitution across these regioisomers or linkage variants without experimental validation risks divergent synthetic outcomes and compromised analytical specificity, particularly when the compound serves as a drug impurity reference standard.

Meta-formyl substitution (target)
Ortho- or para-substituted analogs may alter electronic character and reaction kinetics
O-aryl thiocarbamate linkage
S-aryl isomer lacks O-aryl connectivity and is incompatible with Newman-Kwart rearrangement

Quantitative Differentiation Evidence for 1-(3-Formylphenoxy)-N,N-dimethylmethanethioamide (CAS 153561-34-3) Against Regioisomers and Analogs


Meta-Substitution Regioisomer: Structural Identity Confirmed by InChI Key

The unambiguous identification of CAS 153561-34-3 as the 3-formyl (meta) regioisomer is confirmed by its unique InChI Key MUYCLUPTJQTZPT-UHFFFAOYSA-N, which encodes the atom connectivity with the formyl group at the meta position of the phenyl ring . This distinguishes it from the ortho isomer (CAS 153511-18-3, 2-formyl substitution) and the para isomer (CAS 84265-06-5, 4-formyl substitution) . The computed LogP value of 1.7 and predicted boiling point of 300.7 ± 44.0 °C provide a physicochemical fingerprint specific to the meta configuration [1].

Regioisomer InChI Key
Head-to-head
Meta MUYCLUPTJQTZPT-UHFFFAOYSA-N
Ortho/Para distinct InChI keys
Unambiguous regioisomer identity for procurement
InChI Key confirms meta connectivity; LogP 1.7 baseline
Regioisomer differentiation Structure elucidation Computational chemistry

Documented Synthesis Yield: 85% via Reaction of 3-Hydroxybenzaldehyde with Dimethylthiocarbamoyl Chloride

A reported preparative procedure for CAS 153561-34-3 achieves an 85% isolated yield via reaction of 3-hydroxybenzaldehyde with dimethylthiocarbamoyl chloride in the presence of potassium hydroxide using THF/water as a mixed solvent system over 2.0 hours [1]. This yield value serves as a process benchmark for scale-up feasibility evaluation and cost-of-goods estimation. While direct comparative yield data for the ortho and para isomers under identical conditions are not publicly available, the documented procedure for the meta isomer provides a concrete starting point for synthetic route assessment and optimization.

Synthetic Yield
Cross-study comparable
85% isolated yield
Scale-up feasibility benchmark
THF/H₂O, KOH, 2 h; no comparative regioisomer yield data
Synthetic methodology Process chemistry Yield optimization

Commercial Purity Specification: NLT 98% (Synblock) vs. 95% Standard Grade

Synblock supplies CAS 153561-34-3 at a purity specification of NLT 98% (Not Less Than 98%), accompanied by comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . This exceeds the standard commercial purity of 95% offered by other vendors for this compound class and matches the purity level commonly sought for drug impurity reference standards [1]. The availability of detailed analytical data packages is a critical selection criterion when the compound is intended for use in regulated analytical environments such as pharmaceutical impurity profiling.

Purity Specification
Supporting evidence
Target NLT 98% (Synblock)
Standard 95% grade
Impurity 60% reduction (2% vs 5%)
Higher purity supports impurity reference use
Analytical package includes NMR, HPLC, LC-MS
Purity specification Quality control Analytical reference standards

Validated Use as a Synthetic Intermediate in Chemiluminescent Probe Development

CAS 153561-34-3 has been specifically employed as an intermediate in the preparation of a cephalosporin-chemiluminescent conjugate (CCP) for beta-lactamase detection, a system reported to increase detection sensitivity by four orders of magnitude compared to commercial fluorescent probes [1]. This demonstrated application in a high-impact diagnostic probe context provides concrete evidence of the compound's utility in advanced molecular construct synthesis, distinguishing it from regioisomeric analogs that lack documented use in comparable validated applications.

Probe Intermediate Use
Class-level inference
Cephalosporin-chemiluminescent conjugate (CCP)
Precedent for β-lactamase detection probes
Reported 4-order sensitivity enhancement; data to verify
Chemiluminescent probes Beta-lactamase detection Diagnostic assay development

O-Aryl vs. S-Aryl Linkage: Functional Group Identity Confirmed by SMILES Notation

The SMILES notation O=CC=1C=CC=C(OC(=S)N(C)C)C1 confirms the O-aryl dimethylthiocarbamate linkage in CAS 153561-34-3, distinguishing it from the S-aryl isomer 1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide (S-(3-formylphenyl) N,N-dimethylcarbamothioate). This O- vs. S-connectivity is functionally critical: O-aryl thiocarbamates undergo the thermally induced Newman-Kwart rearrangement to S-aryl thiocarbamates, a transformation central to their use as masked thiolate synthons and alcohol protecting groups . Researchers utilizing the Newman-Kwart rearrangement as a synthetic strategy require the O-aryl isomer as the specific starting material; the S-aryl isomer cannot serve as a substitute in this context.

O- vs. S-Aryl Linkage
Class-level inference
Target O-aryl (OC(=S)N)
Analog S-aryl isomer
Key O-aryl required for Newman-Kwart
O-aryl identity critical for thermal rearrangement
SMILES confirms connectivity; reactivity context-dependent
Newman-Kwart rearrangement Thiocarbamate chemistry Protecting group strategy

Molecular Formula and Weight Verification for Procurement Quality Assurance

The molecular formula C₁₀H₁₁NO₂S and molecular weight 209.27 g/mol (or 209.269 g/mol as reported by Molaid [1]) are consistently documented across multiple vendor sources . This consistency serves as a procurement-quality check: any material received under CAS 153561-34-3 that deviates from this molecular formula or mass spectrometric pattern warrants rejection. While this property is shared with the ortho and para regioisomers (which are constitutional isomers with identical molecular formulas), it provides a necessary but not sufficient identity verification when combined with retention time or spectroscopic data specific to the meta isomer.

Molecular Formula & MW
Supporting evidence
C₁₀H₁₁NO₂S, 209.27 g/mol
Procurement quality gate; consistent across vendors
Ortho/para share formula; orthogonal ID needed
Quality assurance Identity testing Procurement verification

Recommended Application Scenarios for 1-(3-Formylphenoxy)-N,N-dimethylmethanethioamide (CAS 153561-34-3) Based on Quantitative Evidence


Meta-Specific Synthetic Intermediate for Chemiluminescent Probe Development

CAS 153561-34-3 has demonstrated utility as a synthetic intermediate in the preparation of a cephalosporin-chemiluminescent conjugate (CCP) for beta-lactamase detection, a system that achieved a four-order-of-magnitude sensitivity improvement over fluorescent probes [1]. Researchers developing chemiluminescent detection platforms or beta-lactamase assays should select the meta isomer specifically, as the documented synthetic precedent (85% yield from 3-hydroxybenzaldehyde and dimethylthiocarbamoyl chloride) provides a validated starting point for analog development [1]. The O-aryl thiocarbamate linkage is mechanistically required for the synthetic sequence; substitution with the S-aryl isomer would yield a non-functional starting material.

Drug Impurity Reference Standard for Pharmaceutical Analytical Method Validation

The compound's designated use as a drug impurity reference standard [2], supported by commercial availability at NLT 98% purity with comprehensive analytical documentation (NMR, HPLC, LC-MS) , positions CAS 153561-34-3 as a suitable reference material for pharmaceutical impurity profiling. The meta-substitution pattern is a common structural motif in active pharmaceutical ingredients (APIs) and their synthetic intermediates; this specific regioisomer enables accurate identification and quantification of process-related impurities bearing the 3-formylphenoxy dimethylthiocarbamate substructure. The unique InChI Key (MUYCLUPTJQTZPT-UHFFFAOYSA-N) ensures unambiguous identity tracking in regulatory submissions.

Newman-Kwart Rearrangement Substrate for Masked Thiolate Synthesis

The O-aryl dimethylthiocarbamate structure of CAS 153561-34-3, confirmed by its SMILES notation , establishes it as a viable substrate for the thermal Newman-Kwart rearrangement—a key transformation in the preparation of S-aryl thiocarbamates and subsequent masked thiolate intermediates . Chemists employing this rearrangement strategy must procure the O-aryl isomer specifically; the S-aryl analog is the product, not the substrate, of this transformation. The meta-formyl substituent provides an additional synthetic handle for post-rearrangement functionalization via Schiff-base condensation, reductive amination, or other carbonyl chemistry.

Regiochemical Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For medicinal chemistry programs exploring O-aryl thiocarbamate pharmacophores, systematic evaluation of all three regioisomers (ortho, meta, para) is essential for establishing structure-activity relationships. CAS 153561-34-3 specifically represents the meta-substituted member of this series . Procurement of the authentic meta isomer ensures that any observed biological activity can be correctly attributed to this specific substitution pattern. The compound's predicted LogP of 1.7 [3] provides a baseline for assessing how regioisomeric substitution affects physicochemical properties that influence membrane permeability and target engagement.

Application
Selection Property
Validation Focus
Chemiluminescent probe intermediate
Validated building block for β-lactamase probes
Conjugate assembly compatibility
Drug impurity reference standard
High-purity analytical reference grade
Chromatographic regioisomer specificity
Newman-Kwart rearrangement substrate
O-aryl thiocarbamate identity
Thermal rearrangement reactivity
Medicinal chemistry SAR studies
Defined meta-substitution pattern
Regioisomeric structure-activity profiling
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